1,5,5-Trichloro-6,6,6-trifluorohex-2-ene
Description
1,5,5-Trichloro-6,6,6-trifluorohex-2-ene is a halogenated alkene with a six-carbon chain featuring a double bond at position 2. Its structure includes three chlorine atoms (at positions 1 and 5) and three fluorine atoms (at position 6) (Figure 1). The electron-withdrawing effects of the chlorine and trifluoromethyl groups likely render the double bond electron-deficient, influencing its reactivity in electrophilic additions or polymerization.
Properties
CAS No. |
68085-62-1 |
|---|---|
Molecular Formula |
C6H6Cl3F3 |
Molecular Weight |
241.5 g/mol |
IUPAC Name |
1,5,5-trichloro-6,6,6-trifluorohex-2-ene |
InChI |
InChI=1S/C6H6Cl3F3/c7-4-2-1-3-5(8,9)6(10,11)12/h1-2H,3-4H2 |
InChI Key |
FDLUCKVEQPUKCR-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CCCl)C(C(F)(F)F)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trichloro-6,6,6-trifluorohex-2-ene typically involves the halogenation of hexene derivatives. One common method includes the reaction of hex-2-ene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the halogenation process .
Industrial Production Methods
Industrial production of 1,5,5-Trichloro-6,6,6-trifluorohex-2-ene involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1,5,5-Trichloro-6,6,6-trifluorohex-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the hexene backbone allows for addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used for substitution reactions.
Addition: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while addition reactions can result in saturated compounds .
Scientific Research Applications
1,5,5-Trichloro-6,6,6-trifluorohex-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5,5-Trichloro-6,6,6-trifluorohex-2-ene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound in various environments. The specific pathways involved depend on the context of its application, such as in chemical reactions or biological systems .
Comparison with Similar Compounds
Research Findings and Limitations
- : Demonstrates that trifluoromethyl-substituted dien-ynes can undergo hydrolysis to yield thiophenes. This implies that the target compound’s CF₃ groups might similarly stabilize transition states in certain reactions .
- : Highlights the role of diol groups in increasing solubility, a feature absent in the target compound. This contrast underscores the importance of functional group selection in designing compounds for specific applications (e.g., pharmaceuticals vs. industrial solvents) .
Limitations : Direct experimental data on the target compound’s physical properties (e.g., melting point, solubility) and reactivity are unavailable in the provided evidence. Further studies are required to validate hypotheses derived from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
